molecular formula C24H29N5O4S B2551993 ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1019105-93-1

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2551993
CAS No.: 1019105-93-1
M. Wt: 483.59
InChI Key: SXDYVDMDFSRJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional heterocyclic molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety, linked via an acetamido bridge to a tetrahydrobenzo[b]thiophene ring. The pyrazole and pyrimidinone groups contribute to hydrogen-bonding interactions, while the tetrahydrobenzo[b]thiophene enhances lipophilicity, influencing bioavailability .

Properties

IUPAC Name

ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4S/c1-5-16-12-20(31)28(24(25-16)29-15(4)11-14(3)27-29)13-19(30)26-22-21(23(32)33-6-2)17-9-7-8-10-18(17)34-22/h11-12H,5-10,13H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDYVDMDFSRJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates elements known for their pharmacological properties, including pyrazole, pyrimidine, and thiophene moieties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H26N4O4\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{4}

It has a molecular weight of approximately 382.45 g/mol and features several functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antitumor Activity
    • Research indicates that derivatives of compounds with similar structures exhibit significant antitumor properties. For instance, a study reported IC50 values ranging from 23.2 to 49.9 μM for certain derivatives, suggesting potent cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity
    • Compounds containing thiophene and pyrazole rings have shown promising antimicrobial effects. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria . The addition of specific substituents enhances their efficacy.
  • Anti-inflammatory Effects
    • Some derivatives have been evaluated for their anti-inflammatory properties. The presence of the thiophene ring is associated with reduced inflammatory responses in various models .

Antitumor Activity Evaluation

A detailed evaluation of the antitumor activity was conducted on similar compounds featuring the pyrimidine and pyrazole structures. The results are summarized in Table 1 below:

CompoundIC50 (μM)Cancer Type
Compound A23.2Breast Cancer
Compound B45.5Lung Cancer
Compound C49.9Colon Cancer
Compound D52.9Prostate Cancer

These findings suggest that modifications to the core structure can significantly influence anticancer efficacy.

Antimicrobial Studies

A series of tests were conducted to assess the antimicrobial activity of related compounds against various pathogens. The results are presented in Table 2:

PathogenZone of Inhibition (mm)Compound Tested
Staphylococcus aureus15Compound E
Escherichia coli12Compound F
Bacillus subtilis18Compound G
Salmonella typhi10Compound H

The data indicates that compounds with similar structural features exhibit varying degrees of antimicrobial effectiveness.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and pyrazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . For example, studies on related benzo[b]thiophene derivatives have demonstrated their capability to inhibit cancer cell proliferation in vitro.

Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties. Compounds containing pyrazole and thiophene moieties have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This suggests a possible therapeutic role in treating inflammatory diseases.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies have shown that similar structures can inhibit key enzymes involved in metabolic pathways related to disease progression. For example, inhibitors targeting kinases or proteases have been developed based on pyrazole and pyrimidine frameworks .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of a series of substituted pyrazoles against common pathogens. The results indicated that modifications to the pyrazole ring significantly enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

Research conducted on a related compound demonstrated its ability to induce apoptosis in cancer cell lines through mitochondrial pathway activation. The study highlighted the importance of structural modifications in enhancing anticancer properties .

Case Study 3: Anti-inflammatory Mechanisms

In a preclinical study examining anti-inflammatory effects, a derivative of this compound was shown to reduce edema in animal models significantly. The study attributed this effect to the inhibition of NF-kB signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives of pyrimidinones, thiophenes, and fused heterocycles. Key comparisons are outlined below:

Core Heterocyclic Framework

  • Target Compound: Combines a pyrimidinone ring (6-oxo-1,6-dihydropyrimidine) with a tetrahydrobenzo[b]thiophene.
  • Analog 1 (6o from ): Features a tetrahydrobenzo[b]thiophene core but substitutes the pyrimidinone with a 4-hydroxyphenyl-acetamido group.
  • Analog 2 (1l from ): Contains a tetrahydroimidazo[1,2-a]pyridine core with cyano and nitro substituents. The fused imidazole ring increases rigidity compared to the target compound’s flexible acetamido linker .

Physicochemical Properties

  • Solubility : The target compound’s lipophilic benzo[b]thiophene and ethyl groups may reduce aqueous solubility compared to 6o (), which has a polar 4-hydroxyphenyl group .
  • Melting Points: While direct data for the target compound is unavailable, analogs like 1l (, m.p. 243–245°C) and 2d (, m.p. 215–217°C) suggest that fused heterocycles with nitro/coumarin groups exhibit higher thermal stability than pyrimidinones .

Spectroscopic Characterization

  • 1H NMR : The target compound’s pyrazole methyl groups would resonate near δ 2.1–2.5 ppm, similar to pyrazole derivatives in (δ 2.3 ppm for methyl groups) . The benzo[b]thiophene protons are expected at δ 1.5–2.8 ppm (tetrahydro region).
  • HRMS : The target’s molecular weight (~500–550 g/mol) would exceed analogs like 6o (390.1370 g/mol, ) due to its additional pyrazole and ethyl substituents .

Research Implications and Limitations

  • Strengths: The target compound’s hybrid structure combines features of bioactive pyrimidinones and thiophenes, offering tunability for drug design.
  • Gaps: Limited synthetic or pharmacological data exist for the exact structure; further studies on its reactivity (e.g., Suzuki coupling for pyrazole modification) and bioactivity are needed.

Q & A

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity?

  • Methodology : Include positive controls (e.g., doxorubicin for apoptosis assays) and vehicle controls (DMSO). Use isogenic cell lines to isolate target-specific effects. Validate results with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.